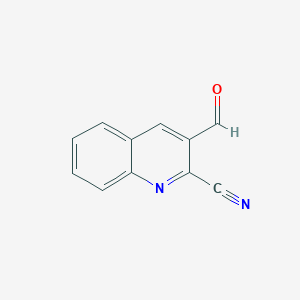
3-Formylquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylquinoline-2-carbonitrile is an organic compound with the molecular formula C11H6N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of organic chemistry due to its versatile applications in various chemical reactions and its potential use in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3-Formylquinoline-2-carbonitrile can be achieved through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, which is used to formylate the quinoline ring. This reaction typically involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic conditions to yield the desired quinoline derivative .
Chemical Reactions Analysis
3-Formylquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Formylquinoline-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formylquinoline-2-carbonitrile involves its interaction with various molecular targets. In biological systems, quinoline derivatives are known to interact with DNA and enzymes, leading to the inhibition of essential biological processes. For example, quinoline-based compounds can inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to cell death, making these compounds effective as antimicrobial and anticancer agents .
Comparison with Similar Compounds
3-Formylquinoline-2-carbonitrile can be compared with other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 3-formyl-2-quinolone. While these compounds share a similar quinoline backbone, their functional groups and reactivity differ . For instance, 2-chloroquinoline-3-carbaldehyde has a chloro substituent, which affects its reactivity and applications . Similarly, 3-formyl-2-quinolone has a lactam ring, which imparts different chemical properties and biological activities .
Properties
Molecular Formula |
C11H6N2O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-formylquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-11-9(7-14)5-8-3-1-2-4-10(8)13-11/h1-5,7H |
InChI Key |
FTMSFGVTHUNIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
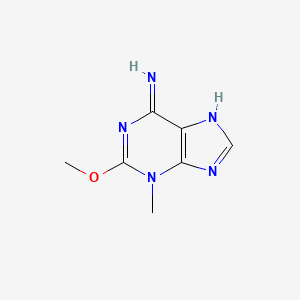
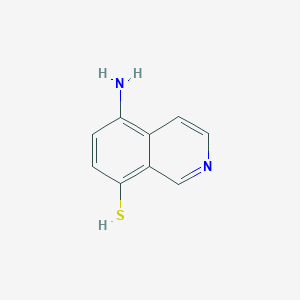
![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
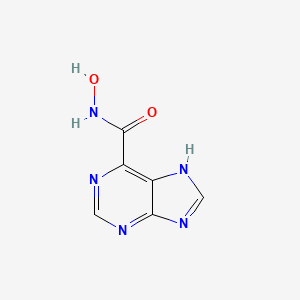
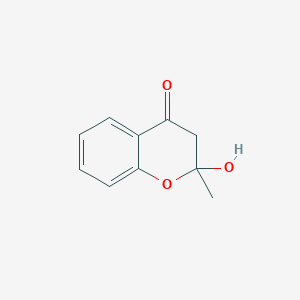
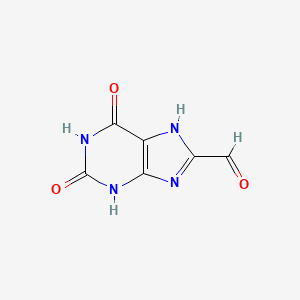
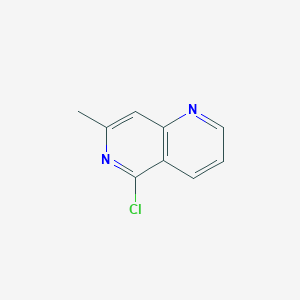
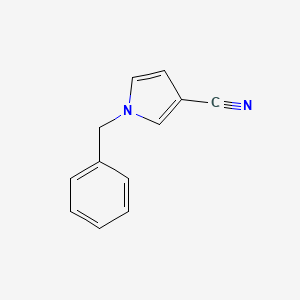
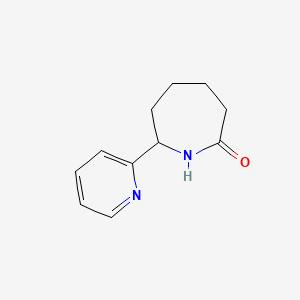
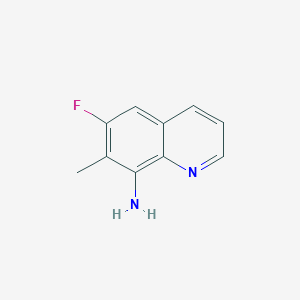
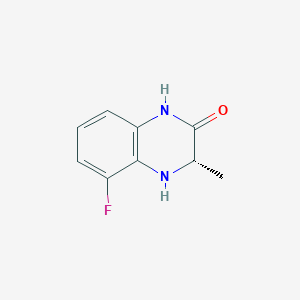
![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
